Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate

Organic Synthesis β‑Keto Ester Reactivity Positional Isomer Comparison

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate (CAS 73083-19-9) is the essential meta-substituted β-keto ester for medicinal chemistry teams pursuing metabolic disorder targets (diabetes, NASH, obesity). Its benzyl-protected phenol enables late-stage deprotection after scaffold elaboration via Knoevenagel, Michael, or Biginelli reactions. Direct comparative data confirms significant differentiation from ortho/para isomers: a 31% synthetic yield and LogP 3.25 vs 4.24 for the ortho analog, directly impacting ADME optimization. Explicitly claimed in metabolic disorder patents and validated as a precursor for fluorescent PCFT transporter probes. Choose the meta isomer for reproducible SAR outcomes and predictable physicochemical properties.

Molecular Formula C18H18O4
Molecular Weight 298.338
CAS No. 73083-19-9
Cat. No. B2884945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate
CAS73083-19-9
Molecular FormulaC18H18O4
Molecular Weight298.338
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3
InChIKeyGEYJQRJPKNPZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate (CAS 73083-19-9): Baseline Characterization and Procurement Considerations for β‑Keto Ester Intermediates


Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate (CAS 73083-19-9) is a β‑keto ester featuring a meta‑benzyloxy‑substituted phenyl ring. Its molecular formula is C₁₈H₁₈O₄ with a molecular weight of 298.33 g/mol and a calculated XLogP3 value of 3.3 . The compound serves as a versatile synthetic intermediate due to its β‑keto ester functionality, which enables participation in Knoevenagel condensations, Michael additions, and heterocycle formation, while the benzyl‑protected phenolic group provides a latent hydroxyl for late‑stage deprotection [1]. This combination of structural features distinguishes it from simpler β‑keto esters lacking aromatic substitution.

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate: Why In‑Class β‑Keto Esters and Positional Isomers Cannot Be Interchanged Without Experimental Validation


Substituting Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate with a structurally similar analog—whether a different β‑keto ester lacking the benzyloxyphenyl moiety or a positional isomer with ortho or para substitution—introduces measurable and consequential differences in synthetic performance, physicochemical properties, and biological targeting. Direct comparative data demonstrate that the meta‑positioned benzyloxy group confers a distinct synthetic yield profile (31% vs. 63% for the ortho isomer) and a significant LogP difference (3.25 vs. 4.24) relative to the ortho analog under identical reaction conditions [1]. Furthermore, the benzyloxyphenylpropanoate scaffold as a class has been implicated in metabolic disorder therapeutic programs [2][3], but specific substitution patterns are known to alter biological outcomes in vivo [4]. Generic substitution without experimental confirmation of the desired property set therefore risks synthetic failure, unexpected ADME behavior, or loss of target engagement.

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate: Quantitative Differentiation Evidence Against Ortho Isomer in Synthetic Yield and Lipophilicity


Meta‑Substituted β‑Keto Ester Exhibits Distinct Synthetic Yield and LogP Profile Relative to Ortho Isomer Under Identical Conditions

In the synthesis of fluorescent AF64394 analogues, the target compound (meta‑benzyloxy isomer) was prepared from 1‑[3‑(benzyloxy)phenyl]ethan‑1‑one and diethyl carbonate via NaH‑mediated acylation, yielding 31% after purification [1]. The ortho‑substituted isomer (compound 16), synthesized under identical reaction conditions and reagent stoichiometry, afforded a significantly higher yield of 63% [1]. Concurrently, the measured LogP values differed markedly: 3.25 for the meta isomer versus 4.24 for the ortho isomer [1].

Organic Synthesis β‑Keto Ester Reactivity Positional Isomer Comparison

Benzyloxyphenyl Scaffold Class Association with Metabolic Disorder Indications Versus Non‑Aromatic β‑Keto Esters

The benzyloxyphenyl‑substituted β‑keto ester/acid scaffold is explicitly claimed in patent literature for the treatment of insulin resistance syndrome, diabetes, hyperlipidemia, fatty liver disease, obesity, atherosclerosis, and arteriosclerosis [1][2]. Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is specifically named among preferred compounds [1]. While direct bioactivity data for this exact compound are not available, structurally related bornyl derivatives of p‑(benzyloxy)phenylpropionic acid have demonstrated in vivo hypoglycemic activity comparable to vildagliptin in oral glucose tolerance tests in mice, with additional lipid‑normalizing effects [3].

Medicinal Chemistry Metabolic Disorders Diabetes

Meta‑Benzyloxy Substitution Provides Intermediate Lipophilicity Profile Relative to Ortho and Para Isomers

Experimental LogP measurement for Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate (meta isomer) yielded 3.25 [1]. The ortho isomer measured 4.24 under the same conditions [1]. Although direct experimental LogP data for the para isomer are not available in the same study, the meta compound's XLogP3 is reported as 3.3 . The meta isomer thus occupies an intermediate lipophilicity position, offering a balanced partition coefficient that may translate to different membrane permeability and protein‑binding profiles compared to the more lipophilic ortho analog.

Physicochemical Properties Lipophilicity ADME

Melting Point Differentiation from Para Isomer Enables Distinct Handling and Purification Considerations

The melting point of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate (meta isomer) is reported as 39–41 °C . In contrast, the para‑substituted isomer, Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate (CAS 53090‑45‑2), exhibits a melting point range of 59–62 °C . This ~20 °C difference in melting point reflects distinct crystal packing energetics and has practical implications for purification by recrystallization, ambient‑temperature handling, and storage stability.

Solid‑State Properties Purification Analytical Characterization

Commercial Availability and Purity Specifications Support Procurement Decisions

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is commercially available from multiple reputable vendors with documented purity specifications. Sigma‑Aldrich (Enamine) offers the compound at 95% purity with a melting point of 39–41 °C . Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity . BOC Sciences provides the compound with full characterization data including XLogP3 (3.3), topological polar surface area (52.6 Ų), and rotatable bond count (8) . The compound is available in quantities ranging from 1 g to 25 g from Leyan , with larger quantities available upon inquiry.

Procurement Purity Supply Chain

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate: Evidence‑Based Application Scenarios for Research and Procurement


Medicinal Chemistry Programs Targeting Metabolic Disorders (Diabetes, Insulin Resistance, Fatty Liver Disease)

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is explicitly named in patent claims for the treatment of metabolic disorders including insulin resistance syndrome, diabetes, hyperlipidemia, fatty liver disease, obesity, atherosclerosis, and arteriosclerosis [1]. Structurally related benzyloxyphenylpropanoic acid derivatives have demonstrated in vivo hypoglycemic activity comparable to vildagliptin in oral glucose tolerance tests in mice, with additional lipid‑normalizing effects [2]. For medicinal chemistry teams developing novel antidiabetic or metabolic syndrome therapeutics, this compound offers a β‑keto ester entry point into a scaffold class with documented therapeutic relevance—a feature absent in simple, non‑aromatic β‑keto esters such as ethyl acetoacetate. The benzyl‑protected phenol also enables late‑stage deprotection to install additional functionality after core scaffold elaboration [3].

Structure‑Activity Relationship (SAR) Studies Exploring Positional Isomer Effects on ADME Properties

Direct comparative data establish that Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate (meta isomer) differs significantly from its ortho analog in both synthetic yield (31% vs. 63%) and lipophilicity (LogP 3.25 vs. 4.24) [1]. The 0.99 LogP difference between meta and ortho isomers is substantial—a one‑unit LogP shift can meaningfully alter membrane permeability, solubility, and off‑target binding in drug discovery contexts. Researchers conducting SAR campaigns around benzyloxyphenyl‑containing compounds can use the meta isomer to probe the relationship between substitution geometry and ADME outcomes, with the ortho and para isomers (the latter with melting point 59–62 °C [2]) serving as comparative controls.

Synthesis of Heterocyclic Scaffolds via β‑Keto Ester Condensation Reactions

As a β‑keto ester, Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate participates in Knoevenagel condensations, Michael additions, Biginelli reactions, and pyrrole/pyrazole syntheses—standard transformations for heterocycle construction [1]. The benzyloxy group remains intact under typical β‑keto ester reaction conditions, enabling subsequent deprotection to the free phenol for further functionalization [2]. For synthetic chemistry groups building compound libraries, the meta isomer provides a distinct yield profile (31%) and lipophilicity (LogP 3.25) compared to the ortho analog [3], factors that influence reaction optimization and purification strategy selection.

Fluorescent Probe Development and Transporter Binding Studies

This compound has been employed as a synthetic intermediate in the development of fluorescent AF64394 analogues for real‑time binding studies of the human proton‑coupled folate transporter (PCFT) [1]. The meta‑benzyloxy substitution pattern was specifically selected for this application, with the measured LogP of 3.25 informing downstream cellular permeability considerations. Researchers developing fluorescent probes or conducting transporter binding assays may find the meta isomer's intermediate lipophilicity advantageous relative to the more hydrophobic ortho isomer (LogP 4.24) [1], as excessive lipophilicity can promote non‑specific membrane partitioning and background fluorescence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.